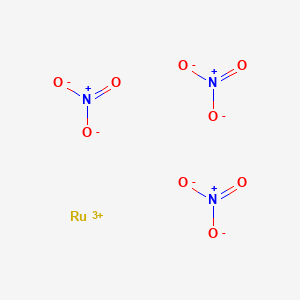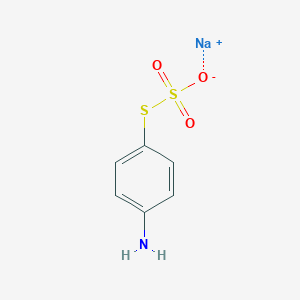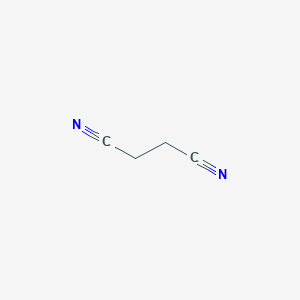
2-Fluoro-alpha-methyltyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-alpha-methyltyrosine, also known as FMT or 2F-Me-tyr, is a synthetic amino acid that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is structurally similar to tyrosine, an amino acid that plays a crucial role in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. FMT has a fluorine atom attached to the alpha carbon and a methyl group attached to the aromatic ring, which makes it a unique compound with distinct properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-alpha-methyltyrosine is not fully understood, but it is believed to be similar to that of tyrosine. 2-Fluoro-alpha-methyltyrosine can be taken up by cells and converted to dopamine, which can then be used for neurotransmitter synthesis. 2-Fluoro-alpha-methyltyrosine has also been shown to inhibit the uptake of dopamine in vitro, which could potentially be useful in the treatment of dopamine-related disorders.
Biochemische Und Physiologische Effekte
2-Fluoro-alpha-methyltyrosine has been shown to have several biochemical and physiological effects, including the ability to cross the blood-brain barrier and accumulate in the brain. 2-Fluoro-alpha-methyltyrosine has also been shown to be metabolized by the same enzymes that metabolize tyrosine, which suggests that it may have similar effects on neurotransmitter synthesis. 2-Fluoro-alpha-methyltyrosine has been shown to have low toxicity and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Fluoro-alpha-methyltyrosine is its unique structure, which makes it a useful tool for studying the structure-activity relationships of amino acids and neurotransmitters. 2-Fluoro-alpha-methyltyrosine has also been shown to be a useful precursor for the synthesis of other fluorinated compounds that have potential applications in medical research. However, one of the limitations of 2-Fluoro-alpha-methyltyrosine is its relatively high cost, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the use of 2-Fluoro-alpha-methyltyrosine in medical research. One potential application is the development of 2-Fluoro-alpha-methyltyrosine-based imaging agents for the diagnosis and treatment of neurological disorders such as Parkinson's disease. 2-Fluoro-alpha-methyltyrosine could also be used as a precursor for the synthesis of other fluorinated compounds that have potential applications in drug discovery and development. Further studies are needed to fully understand the mechanism of action of 2-Fluoro-alpha-methyltyrosine and its potential applications in medical research.
Conclusion:
In conclusion, 2-Fluoro-alpha-methyltyrosine is a synthetic amino acid that has potential applications in medical research. Its unique structure and properties make it a useful tool for studying the structure-activity relationships of amino acids and neurotransmitters. 2-Fluoro-alpha-methyltyrosine has been shown to have several biochemical and physiological effects, and has potential applications in the development of imaging agents and other fluorinated compounds for medical research. Further studies are needed to fully understand the potential of 2-Fluoro-alpha-methyltyrosine in medical research.
Synthesemethoden
The synthesis of 2-Fluoro-alpha-methyltyrosine involves several steps, starting with the protection of the amino and carboxyl groups of tyrosine. The protected tyrosine is then reacted with an appropriate fluorinating agent to introduce the fluorine atom at the alpha carbon position. The final step involves the removal of the protecting groups to yield 2-Fluoro-alpha-methyltyrosine. Several methods have been reported for the synthesis of 2-Fluoro-alpha-methyltyrosine, including the use of nucleophilic fluorinating agents and electrophilic fluorination methods.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-alpha-methyltyrosine has been used in a wide range of scientific research applications, including the development of imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. 2-Fluoro-alpha-methyltyrosine has been shown to be a potential radiotracer for imaging dopamine transporters in the brain, which could aid in the diagnosis and treatment of neurological disorders such as Parkinson's disease. 2-Fluoro-alpha-methyltyrosine has also been used as a precursor for the synthesis of other fluorinated compounds that have potential applications in medical research.
Eigenschaften
CAS-Nummer |
16855-16-6 |
|---|---|
Produktname |
2-Fluoro-alpha-methyltyrosine |
Molekularformel |
C10H12FNO3 |
Molekulargewicht |
213.21 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12FNO3/c1-10(12,9(14)15)5-6-2-3-7(13)4-8(6)11/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1 |
InChI-Schlüssel |
KKCUZTNSZYBKBG-JTQLQIEISA-N |
Isomerische SMILES |
C[C@](CC1=C(C=C(C=C1)O)F)(C(=O)O)N |
SMILES |
CC(CC1=C(C=C(C=C1)O)F)(C(=O)O)N |
Kanonische SMILES |
CC(CC1=C(C=C(C=C1)O)F)(C(=O)O)N |
Andere CAS-Nummern |
16855-16-6 |
Synonyme |
2-FAmT 2-fluoro-alpha-methyltyrosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















